molecular formula C30H31BrO4 B606294 BMS-986188

BMS-986188

Cat. No.: B606294
M. Wt: 535.5 g/mol
InChI Key: BBCHHZHONQIODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

BMS-986188 is a selective positive allosteric modulator of the δ-opioid receptor . The δ-opioid receptor is a G protein-coupled receptor that is primarily found in the central nervous system. It plays a crucial role in mediating the effects of endogenous opioids and opioid drugs .

Mode of Action

As a positive allosteric modulator, this compound enhances the activity of the δ-opioid receptor. This modulation results in an increased response when the receptor is activated by endogenous opioids .

Biochemical Pathways

The δ-opioid receptor is involved in various biochemical pathways, including pain perception, mood regulation, and immune response. By modulating the activity of this receptor, this compound can potentially influence these pathways and their downstream effects .

Pharmacokinetics

The compound’s ADME properties can be influenced by various factors, including its chemical structure, formulation, route of administration, and patient-specific factors .

Result of Action

The modulation of the δ-opioid receptor by this compound can result in various molecular and cellular effects. For instance, it can enhance the receptor’s signaling, leading to changes in neuronal activity and neurotransmitter release. These changes can, in turn, influence various physiological processes, such as pain perception and mood regulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment (e.g., pH, temperature), the presence of other substances (e.g., other drugs, food), and patient-specific factors (e.g., age, genetics, disease state). Understanding these factors is crucial for optimizing the use of the drug and minimizing potential side effects .

Preparation Methods

The synthesis of BMS-986188 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, including the use of specific reagents and catalysts to achieve the desired molecular structure .

Chemical Reactions Analysis

BMS-986188 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BMS-986188 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

BMS-986188 is unique in its high selectivity and potency as a positive allosteric modulator of the delta-opioid receptor. Similar compounds include:

These compounds share a common mechanism of action but differ in their pharmacological profiles and potential therapeutic applications.

Properties

IUPAC Name

9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31BrO4/c1-29(2)13-22(32)27-24(15-29)35-25-16-30(3,4)14-23(33)28(25)26(27)18-9-11-20(12-10-18)34-17-19-7-5-6-8-21(19)31/h5-12,26H,13-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCHHZHONQIODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5Br)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BMS-986188
Reactant of Route 2
Reactant of Route 2
BMS-986188
Reactant of Route 3
Reactant of Route 3
BMS-986188
Reactant of Route 4
Reactant of Route 4
BMS-986188
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
BMS-986188
Reactant of Route 6
Reactant of Route 6
BMS-986188

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.